molecular formula C16H12ClFO3 B1451825 3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid CAS No. 938278-28-5

3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid

Cat. No.: B1451825
CAS No.: 938278-28-5
M. Wt: 306.71 g/mol
InChI Key: ZWZJPAXAXHPLPG-FPYGCLRLSA-N
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Description

3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid is a substituted propenoic acid derivative featuring a central phenyl ring substituted with a chlorine atom at the 5-position and a 4-fluorobenzyl ether group at the 2-position. The molecular formula is C₁₆H₁₂ClFO₃, with a molecular weight of 306.72 g/mol . Its structure is characterized by:

  • A chloro-substituted aromatic ring.
  • A 4-fluorophenylmethoxy group, enhancing lipophilicity and influencing electronic properties.
  • A conjugated double bond adjacent to the carboxylic acid group, which may contribute to metabolic stability or intermolecular interactions .

Properties

IUPAC Name

(E)-3-[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO3/c17-13-4-7-15(12(9-13)3-8-16(19)20)21-10-11-1-5-14(18)6-2-11/h1-9H,10H2,(H,19,20)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZJPAXAXHPLPG-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid is a synthetic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Characteristics

  • Molecular Formula: C16H12ClO3
  • Molecular Weight: 323.72 g/mol
  • IUPAC Name: this compound
  • InChI Key: JXAYAESRKAJMTB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Research indicates that it may modulate pathways related to inflammation, apoptosis, and cell proliferation.

Key Mechanisms

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation.
  • Apoptotic Pathways: Studies suggest that it can induce apoptosis in cancer cells by activating caspases and altering the balance between pro-apoptotic and anti-apoptotic proteins.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested: A549 (lung cancer), MCF-7 (breast cancer), Panc-1 (pancreatic cancer), HT-29 (colon cancer).
CompoundCell LineIC50 (µM)Mechanism
This compoundA5499.5 ± 2EGFR inhibition
Reference Drug (Osimertinib)A5498 ± 2EGFR inhibition

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial effects. Preliminary studies indicate potential efficacy against various bacterial strains, although further research is needed to establish specific mechanisms.

Case Studies

  • Antiproliferative Evaluation:
    A study assessed the antiproliferative effects of several derivatives of this compound against a panel of cancer cell lines using the MTT assay. The results indicated a strong correlation between structural modifications and biological activity, with some derivatives showing IC50 values comparable to established chemotherapeutics.
  • Apoptosis Induction:
    In vitro studies demonstrated that treatment with the compound led to increased levels of cleaved caspase-3 and Bax while decreasing Bcl-2 levels in treated cells, confirming its role in promoting apoptosis.

Research Applications

The compound's unique structure makes it a valuable scaffold for drug development:

  • Medicinal Chemistry: It serves as a starting point for synthesizing new anticancer agents.
  • Biological Research: Its effects on apoptosis and cell signaling pathways are under investigation for potential therapeutic applications in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid (Target) - C₁₆H₁₂ClFO₃ 306.72 - 5-Cl, 2-(4-F-C₆H₄-OCH₂) Higher polarity due to fluorine; potential for hydrogen bonding via carboxylic acid .
3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid 938341-14-1 C₁₆H₁₂Cl₂O₃ 323.17 - 5-Cl, 2-(2-Cl-C₆H₄-OCH₂) Increased lipophilicity and steric bulk from 2-Cl substitution; may alter metabolic stability .
(2E)-3-[5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid 1613051-33-4 C₁₄H₁₁ClFN₂O₂ 280.68 - Pyrazole ring with 4-F-C₆H₄ and 3-CH₃ substitutions Heterocyclic core may enhance binding to kinase targets; lower MW suggests improved solubility .
3-[5-Chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid - C₁₀H₇ClF₂O₃ 248.61 - 5-Cl, 2-(OCHF₂) Difluoromethoxy group increases electronegativity and metabolic resistance .
3-[5-Chloro-2-(piperazin-1-yl-2-oxoethoxy)phenyl]propanoic acid - C₂₃H₂₆ClFN₂O₄ 448.91 - Piperazine-linked oxoethoxy side chain Bulky substituent may reduce membrane permeability but improve target selectivity .

Key Structural and Functional Insights:

Chlorine (2-Cl-C₆H₄): Increases lipophilicity (ClogP ≈ 3.5 vs. 3.1 for 4-F analog), possibly affecting absorption and protein binding .

Core Modifications :

  • Replacement of the phenyl ring with a pyrazole () introduces a heterocyclic motif, commonly associated with kinase inhibition or anti-inflammatory activity .
  • Piperazine-containing analogs () exhibit extended side chains, which may improve solubility via hydrogen bonding but reduce bioavailability due to higher molecular weight (>450 g/mol) .

Hydrogen Bonding and Crystal Packing :

  • The carboxylic acid group in all analogs enables hydrogen bonding, influencing crystal packing (relevant for formulation) and interactions with biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid
Reactant of Route 2
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3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid

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